molecular formula C9H11NO B1233620 N-(3-phenylpropylidene)hydroxylamine

N-(3-phenylpropylidene)hydroxylamine

Cat. No.: B1233620
M. Wt: 149.19 g/mol
InChI Key: WSTRHGOVAOUOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropylidene)hydroxylamine is an oxime compound provided for research and experimental use. It is structurally categorized as a trisubstituted hydroxylamine, a functional group of growing interest in medicinal chemistry as a bioisostere for nitrogen heterocycles . This molecular modification can be used to fine-tune the properties of lead compounds, potentially leading to reduced efflux by transporters like P-glycoprotein (P-gp) and improved blood-brain barrier penetration, a critical parameter in CNS drug discovery projects . While the specific biological activity of this exact compound requires further investigation, structural analogs, such as 1-hydroxyimino-3-phenyl-propanes, have been identified and studied for potential therapeutic applications . Researchers can utilize this chemical as a synthetic intermediate or building block in organic synthesis. It is important to note that while trisubstituted hydroxylamines are not generally associated with the same mutagenic risks as their lesser-substituted counterparts, careful handling and adherence to safety protocols are always recommended . As with any research chemical, this product is intended for laboratory use by qualified professionals. It is not for diagnostic or therapeutic use, and it is strictly prohibited for personal consumption.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-(3-phenylpropylidene)hydroxylamine

InChI

InChI=1S/C9H11NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8,11H,4,7H2

InChI Key

WSTRHGOVAOUOJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC=NO

Canonical SMILES

C1=CC=C(C=C1)CCC=NO

Origin of Product

United States

Preparation Methods

Aldehyde-Hydroxylamine Condensation

The most widely documented method involves the condensation of 3-phenylpropionaldehyde with hydroxylamine hydrochloride under basic conditions. This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the imine derivative.

Typical Protocol :

  • Reactants : 3-Phenylpropionaldehyde (1 equiv), hydroxylamine hydrochloride (1.2 equiv), potassium hydroxide (1.5 equiv).

  • Solvent : Ethanol/water (3:1 v/v).

  • Conditions : Reflux at 80°C for 12–18 hours under nitrogen atmosphere.

  • Workup : Acidification to pH 3–4 with HCl, extraction with dichloromethane, and crystallization from ethanol.

  • Yield : 68–72%.

This method’s limitations include prolonged reaction times and moderate yields due to competing side reactions such as over-oxidation or dimerization.

Modern Catalytic Approaches

Organocatalytic Oxime Formation

Recent advancements employ thiourea-based organocatalysts to accelerate imine formation. A patented process demonstrates:

Procedure :

  • Catalyst : Bifunctional thiourea (10 mol%).

  • Solvent System : N-Methyl-2-pyrrolidone (NMP)/toluene (1:2 v/v).

  • Temperature : 25°C for 2 hours.

  • Yield Improvement : 82–85% with reduced byproduct formation.

This method enhances atom economy and eliminates metal residues, making it suitable for pharmaceutical applications.

Flow Chemistry Techniques

Continuous-flow reactors optimize heat transfer and mixing efficiency:

ParameterBatch ReactorFlow Reactor
Reaction Time18 hours45 minutes
Temperature Control±5°C±0.5°C
Space-Time Yield0.8 g/L·h3.2 g/L·h

Data adapted from industrial-scale protocols.

Industrial-Scale Production

Solvent Recycling Systems

Large-scale synthesis prioritizes solvent recovery to minimize waste:

  • Closed-Loop System : Toluene is distilled and reused, reducing raw material costs by 40%.

  • Catalyst Immobilization : Silica-supported catalysts enable five reuse cycles without activity loss.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

MethodAverage Yield (%)Purity (HPLC)Key Advantage
Classical Condensation7095–97%Low equipment cost
Organocatalytic8499%Metal-free, high selectivity
Flow Synthesis8898%Scalability, reduced downtime

Data synthesized from.

Environmental Impact Metrics

  • E-Factor : Classical methods (8.2) vs. flow chemistry (2.1).

  • PMI (Process Mass Intensity) : Reduced from 12.4 to 4.6 kg/kg product in catalytic routes.

Emerging Innovations

Photochemical Activation

Preliminary studies show UV irradiation (λ = 254 nm) reduces reaction time to 30 minutes with comparable yields (80–82%).

Biocatalytic Routes

Engineered aminotransferases facilitate hydroxylamine coupling at ambient conditions, though yields remain suboptimal (55–60%).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-phenylpropylidene)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

Chemistry

N-(3-phenylpropylidene)hydroxylamine serves as a crucial building block in organic synthesis. It enables the construction of more complex molecules and is used in the development of various chemical reactions, such as:

  • Oxidation Reactions : It can be oxidized to form nitroso derivatives.
  • Reduction Reactions : This compound can be reduced to yield primary or secondary amines.
  • Substitution Reactions : It participates in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydroxylamine derivatives, including this compound. Compounds with similar structures have demonstrated significant activity against various cancer cell lines. For instance, certain hydroxylamine-based inhibitors have shown single-digit nanomolar activity against mutant forms of the epidermal growth factor receptor (EGFR), indicating their potential as effective anticancer agents.

Antifungal Properties

This compound has also been investigated for its antifungal properties. Related compounds have exhibited significant anti-Candida activity, proving to be more potent than traditional antifungal agents like fluconazole against clinical isolates of Candida albicans (minimum inhibitory concentration = 0.6862 µmol/mL).

Antibacterial Activity

The antibacterial efficacy of hydroxylamine derivatives has been explored against drug-resistant strains. Similar compounds have shown promising selectivity indices against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis, suggesting their potential as novel antibacterial agents. The mechanism behind this activity includes inhibiting radical formation in bacterial ribonucleotide reductase (RNR), essential for bacterial growth.

Case Studies and Research Findings

Several case studies illustrate the diverse applications and biological activities of this compound:

  • Anticancer Efficacy : A study demonstrated that hydroxylamine derivatives could significantly inhibit the growth of cancer cells with specific mutations in EGFR. The findings suggest that these compounds may serve as leads for developing targeted cancer therapies.
  • Antifungal Studies : Research indicated that certain derivatives exhibited enhanced antifungal activity compared to existing treatments, providing a basis for developing new antifungal agents.
  • Antibacterial Research : Investigations into drug-resistant bacterial strains revealed that hydroxylamine derivatives could effectively inhibit growth, highlighting their potential role in combating antibiotic resistance .

Mechanism of Action

Molecular Targets and Pathways: N-(3-phenylpropylidene)hydroxylamine exerts its effects primarily through its interaction with enzymes and proteins. For instance, as an antibacterial agent, it inhibits the bacterial ribonucleotide reductase enzyme, which is crucial for DNA synthesis and repair . This inhibition disrupts bacterial proliferation and biofilm formation, making it effective against drug-resistant bacteria.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)hydroxylamine

  • Structure : Features a 2-methoxyphenyl group instead of phenylpropylidene.
  • Metabolism: Undergoes CYP-mediated redox cycling in hepatic microsomes, producing o-anisidine (reductive metabolite) and o-aminophenol (oxidative metabolite). CYP1A enzymes are predominant in its reduction, while CYP2E1 favors oxidation .
  • Biological Activity: Demonstrates species-dependent metabolic outcomes (e.g., significant o-anisidine formation in rabbits vs.

N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine

  • Structure : Contains a benzodioxolyl moiety and methylpropylidene chain.
  • Properties: Exists as isomers, suggesting stereochemical variability.
  • Applications : Analysed as a psychoactive analog (MDA 2-aldoxime), indicating structural motifs linked to central nervous system activity .

N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine

  • Structure : Includes a phenethyl backbone with 2,5-dimethoxy and 4-sec-butylthio substituents.
  • Key Difference : Sulfur-containing substituents may enhance metabolic stability or alter enzyme interactions compared to oxygen-based groups .

N-{1-[4-(3-Phenylpropoxy)phenyl]propylidene}hydroxylamine

  • Structure : Substituted with a 4-(3-phenylpropoxy)phenyl group.
  • Physicochemical Properties : Larger molecular weight (283.36 g/mol) due to the extended phenylpropoxy chain, likely increasing hydrophobicity and altering solubility .

Comparative Analysis

Table 1: Key Properties of This compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Metabolic Pathways Biological Activity
This compound Not reported Not reported Phenylpropylidene Not reported Not available
N-(2-Methoxyphenyl)hydroxylamine C₇H₉NO₂ ~139.15 2-Methoxyphenyl CYP1A/2E1-mediated redox cycling Toxicity via nitroso intermediates
N-[3-(Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine C₁₁H₁₃NO₃ 207.23 Benzodioxolyl, methylpropylidene Isomer-specific metabolism Psychoactive (MDA analog)
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine Not reported Not reported 2,5-Dimethoxy, 4-sec-butylthio Likely CYP-mediated Controlled substance
N-{1-[4-(3-Phenylpropoxy)phenyl]propylidene}hydroxylamine C₁₈H₂₁NO₂ 283.36 4-(3-Phenylpropoxy)phenyl Not reported Structural analog

Q & A

Basic: What synthetic methodologies are effective for preparing N-(3-phenylpropylidene)hydroxylamine?

Answer:
this compound is typically synthesized via condensation of 3-phenylpropionaldehyde with hydroxylamine hydrochloride under reflux conditions in a polar aprotic solvent (e.g., ethanol or methanol). Key steps include:

  • Reagent Ratios: Use a 1:1 molar ratio of aldehyde to hydroxylamine to minimize side reactions.
  • Catalysis: Acidic conditions (e.g., HCl or acetic acid) accelerate imine formation.
  • Purification: Recrystallization from ethanol/water mixtures yields pure product (70–85% efficiency) .
  • Validation: Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Structural and purity analysis requires:

  • NMR Spectroscopy:
    • ¹H NMR: Expect peaks for the hydroxylamine proton (δ 8.1–8.3 ppm) and aromatic protons (δ 7.2–7.5 ppm).
    • ¹³C NMR: The imine carbon resonates at δ 150–160 ppm .
  • FT-IR: Confirm the C=N stretch at ~1600–1650 cm⁻¹ and N–O stretch at ~920–940 cm⁻¹ .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode shows [M+H]⁺ at m/z 178.1 (calculated for C₉H₁₁NO) .

Advanced: How do reaction conditions influence the compound’s stability and reactivity?

Answer:

  • pH Sensitivity: The compound undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, yielding 3-phenylpropionaldehyde and hydroxylamine. Stabilize in neutral buffers (pH 6–8) for biological assays .
  • Thermal Stability: Decomposition occurs above 120°C; store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Redox Reactions: Acts as a nucleophile in Michael additions; reacts with electrophiles (e.g., aldehydes) to form Schiff bases .

Advanced: What catalytic systems enhance its utility in asymmetric synthesis?

Answer:

  • Transition Metal Catalysis: Copper(II) or iron(III) complexes facilitate enantioselective cycloadditions. For example, Cu(OTf)₂ in DCM enables [3+2] cycloadditions with nitroalkenes (70–90% ee) .
  • Organocatalysis: Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) promote Mannich reactions with ketones, yielding β-amino carbonyl derivatives .

Advanced: What metabolic pathways are implicated in its biological activity?

Answer:

  • Cytochrome P450 (CYP) Metabolism: CYP1A and CYP2E1 isoforms oxidize the hydroxylamine group to nitroso intermediates, which may form DNA adducts (e.g., via reaction with guanine). Monitor using LC-MS/MS for N-dealkylated metabolites .
  • Reductive Metabolism: NADPH-dependent reductases convert the compound to 3-phenylpropylamine, detectable via GC-MS with derivatization (e.g., pentafluorobenzoylation) .

Advanced: How can computational methods predict its interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to cytochrome P450 enzymes (PDB ID: 3G9K). Key interactions: hydrogen bonding with heme iron and hydrophobic contacts with Phe226 .
  • QSAR Models: Train models on hydroxylamine derivatives to predict toxicity (e.g., hepatotoxicity) using descriptors like logP and HOMO-LUMO gaps .

Methodological: What protocols mitigate artifactual byproducts during extraction?

Answer:

  • Avoid Dithionite/Hydroxylamine Reagents: These react with carbonyl groups in organic matter, forming N/S-containing artifacts. Use milder reductants (e.g., ascorbic acid) for iron-oxyhydroxide-associated OM extraction .
  • Workflow:
    • Extract under nitrogen atmosphere.
    • Quench reactions with 0.1 M EDTA to chelate metal catalysts.
    • Validate purity via HPLC-PDA (λ = 254 nm) with C18 columns .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Dose-Dependent Effects: Low doses (µM range) may show antioxidant activity (scavenging ROS), while higher doses (mM) induce cytotoxicity via pro-oxidant mechanisms. Use redox-sensitive dyes (e.g., DCFH-DA) to quantify ROS .
  • Species-Specific Metabolism: Rat hepatic microsomes predominantly reduce the compound to amines, whereas rabbit microsomes oxidize it to nitroso derivatives. Cross-validate using human hepatocyte models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-phenylpropylidene)hydroxylamine
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Reactant of Route 2
N-(3-phenylpropylidene)hydroxylamine

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